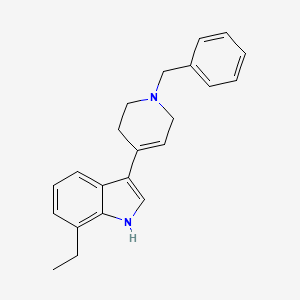

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole

Description

Key Substituents and Their Effects

| Substituent | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| 1-Benzyl-THP group | 3 | –M (electron-withdrawing) | Moderate (planar indole vs. non-planar THP ring) |

| 7-Ethyl group | 7 | +I (electron-donating) | Low (flexible alkyl chain) |

1-Benzyl-THP Group :

- The tetrahydropyridine (THP) ring’s partial unsaturation introduces conjugation between the nitrogen lone pair and the π-system, creating a resonance-stabilized enamine structure.

- Benzyl substitution at N1 enhances lipophilicity and steric bulk, potentially influencing binding interactions in biological systems.

7-Ethyl Group :

Spatial Considerations :

- The THP ring adopts a boat conformation due to partial saturation, positioning the benzyl group axially to minimize steric clash with the indole scaffold.

- The ethyl group’s rotational freedom allows adaptive positioning, reducing intramolecular strain.

Tautomeric and Resonance Forms

The compound exhibits tautomerism and resonance stabilization primarily within the indole and tetrahydropyridine moieties:

Indole Tautomerism

1H-Indole exists predominantly in the 1H-tautomer , with the proton residing on the pyrrole nitrogen. Alternative tautomers (e.g., 3H-indole) are disfavored due to aromaticity loss in the pyrrole ring.

Resonance in the Tetrahydropyridine Substituent

The THP ring’s enamine system (–N–CH₂–CH₂–) permits resonance delocalization:

$$

\text{Enamine resonance: } \text{N–CH}2–\text{CH}2– \leftrightarrow \text{N⁺=CH–CH}_2^-

$$

This stabilizes the THP ring and enhances its electrophilicity at the β-carbon.

Conjugated Imine Formation

Under acidic conditions, the THP ring may dehydrate to form a conjugated imine (e.g., C in Scheme 3 of ), though this is suppressed in the parent compound due to steric protection by the benzyl group.

Benzyl Group Resonance

The benzyl substituent’s phenyl ring engages in π-π stacking with the indole system, further stabilizing the molecule’s planar regions.

Properties

CAS No. |

194036-38-9 |

|---|---|

Molecular Formula |

C22H24N2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-7-ethyl-1H-indole |

InChI |

InChI=1S/C22H24N2/c1-2-18-9-6-10-20-21(15-23-22(18)20)19-11-13-24(14-12-19)16-17-7-4-3-5-8-17/h3-11,15,23H,2,12-14,16H2,1H3 |

InChI Key |

KUUVBKVEIXUBHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation of Indole with 4-Piperidone Derivatives

- The synthesis begins with the condensation of an appropriately substituted indole (e.g., 7-ethyl-1H-indole) with a 4-piperidone derivative in the presence of a strong base such as sodium hydroxide or potassium hydroxide dissolved in a lower alkanol solvent (methanol or ethanol).

- This reaction forms initially a 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole intermediate.

- The intermediate can be isolated or allowed to spontaneously dehydrate under the reaction conditions to yield the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Dehydration Step

- Dehydration of the tertiary alcohol intermediate is typically achieved by treatment with an acid such as trifluoroacetic acid or acidic resins like AMBERLYST 15 in solvents like toluene or dichloromethane.

- The reaction temperature ranges from ambient to reflux, depending on the solvent used.

- After dehydration, the reaction mixture is concentrated under reduced pressure, and the product is extracted and purified by standard methods including chromatography or recrystallization.

Introduction of the Benzyl Group

- The benzyl substituent on the nitrogen of the tetrahydropyridine ring is introduced via quaternization of the pyridine nitrogen with a benzyl halide or benzylating agent, followed by reduction with sodium borohydride to yield the 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl moiety.

- Alternatively, reductive amination methods can be employed where the indole derivative is reacted with benzyl-containing aldehydes under reductive conditions to install the benzyl group on the nitrogen.

Hydrogenation and Reduction

- The tetrahydropyridinyl double bond can be selectively reduced to the corresponding piperidinyl derivative by catalytic hydrogenation using precious metal catalysts such as palladium on carbon, platinum oxide, or sulfided platinum on carbon.

- Hydrogenation is performed in solvents like methanol, ethanol, tetrahydrofuran, or mixtures thereof, under hydrogen pressures of 20-80 psi, preferably 50-60 psi, at temperatures from ambient to 40°C for 1 hour to 3 days depending on substrate and catalyst.

- To prevent hydrogenolysis of sensitive substituents (e.g., bromo groups), mixed catalyst systems or sulfided catalysts are preferred.

- Alternatively, triethylsilane in trifluoroacetic acid can be used as a reducing agent to convert tetrahydropyridinyl to piperidinyl derivatives under mild conditions.

Alternative Synthetic Approaches

- Protection of the indole nitrogen with phenylsulfonyl chloride followed by lithiation and reaction with piperidone derivatives allows for regioselective functionalization and subsequent deprotection to yield the desired indole-tetrahydropyridine compounds.

- Fischer indole synthesis starting from phenylhydrazones of 4-acetylpyridine derivatives can also be employed to build the indole core with pyridinyl substitution, followed by quaternization and reduction steps.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Condensation | Indole + 4-piperidone + NaOH/KOH (excess base) | Methanol or Ethanol | Ambient to reflux | Several hours | Forms 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

| Dehydration | Trifluoroacetic acid or AMBERLYST 15 resin | Toluene or Dichloromethane | Ambient to reflux | 1-48 hours | Acid catalyzed dehydration |

| Benzylation (Quaternization) | Benzyl halide + base, then NaBH4 reduction | Various (e.g., THF) | Ambient | Hours | Introduces benzyl group on tetrahydropyridine N |

| Hydrogenation | Pd/C, PtO2, or sulfided Pt/C catalyst + H2 | Methanol, Ethanol, THF | 0-40°C | 1 hour to 3 days | Reduces double bond in tetrahydropyridine |

| Triethylsilane Reduction | Triethylsilane + trifluoroacetic acid | Trifluoroacetic acid | Ambient | 1-48 hours | Alternative mild reduction method |

| Protection/Deprotection | Phenylsulfonyl chloride + LiDiisopropylamide + base | THF or similar | Ambient to reflux | Variable | For regioselective functionalization |

Research Findings and Notes

- The condensation and dehydration steps are robust and can be performed in one pot or isolated sequentially, with spontaneous dehydration often occurring if the reaction is prolonged.

- Hydrogenation conditions must be carefully controlled to avoid cleavage of sensitive substituents; sulfided platinum catalysts provide selectivity.

- The use of triethylsilane in trifluoroacetic acid offers a mild alternative to catalytic hydrogenation, useful for substrates sensitive to hydrogenolysis.

- The benzyl substituent is typically introduced via quaternization followed by reduction, but reductive amination methods have also been reported for related indole derivatives.

- Solvent choice is critical for solubility and reaction efficiency; lower alkanols and tetrahydrofuran are commonly used.

- Purification is generally achieved by filtration to remove catalysts, concentration under reduced pressure, and chromatographic or recrystallization techniques.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s tetrahydropyridine ring and ethyl group are primary oxidation sites:

-

Tetrahydropyridine Oxidation : Under catalytic hydrogenation with platinum oxide (PtO₂) or palladium on carbon (Pd/C), the tetrahydropyridine ring is oxidized to a piperidine derivative. This is critical for modifying receptor-binding profiles .

-

Ethyl Group Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the ethyl group to a carboxylic acid, forming 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-carboxy-1H-indole .

Key Data :

Reduction Reactions

Selective reduction of the tetrahydropyridine double bond or indole ring is achievable:

-

Tetrahydro → Piperidine : Hydrogenation with Pd/C (50 psi H₂, ethanol, 40°C) saturates the tetrahydropyridine ring, enhancing metabolic stability .

-

Indole Ring Reduction : Sodium borohydride (NaBH₄) in trifluoroacetic acid (TFA) reduces the indole to indoline, altering electronic properties .

Key Data :

Substitution Reactions

The indole ring undergoes electrophilic substitution, primarily at positions 2 and 5:

-

Halogenation : Bromination (Br₂ in acetic acid, 50°C) introduces bromine at the 5-position, enabling further cross-coupling reactions .

-

Sulfonation : Reaction with chlorosulfonic acid forms a sulfonyl chloride intermediate, useful for synthesizing sulfonamide derivatives .

Key Data :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Benzyl Group Cleavage : At 220–250°C, the benzyl group detaches, forming toluene and 3-(1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole .

-

Indole Ring Degradation : Above 300°C, the indole ring fragments into aromatic amines and carbonaceous residues .

Key Data :

| Temperature Range | Mass Loss (%) | Primary Products |

|---|---|---|

| 220–250°C | 28% | Toluene + 3-(1,2,3,6-THP-4-yl)-7-ethylindole |

| 300–350°C | 52% | Aniline derivatives + CO/CO₂ |

Functionalization via Cross-Coupling

The compound serves as a scaffold for Suzuki-Miyaura couplings:

-

Borylation : Miyaura borylation (B₂Pin₂, Pd(dppf)Cl₂) at the 5-position enables access to biaryl derivatives .

Key Data :

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Miyaura borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 100°C, 12h | 5-boryl-3-(1-benzyl-1,2,3,6-THP-4-yl)-7-ethyl-1H-indole | 75% |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to interact with neurotransmitter receptors, which is crucial for the modulation of various neurological pathways. Research indicates that derivatives of this compound may act as dopamine receptor ligands, which are significant in the treatment of conditions such as schizophrenia and Parkinson's disease .

Case Study: Dopamine D2 Receptor Ligand

A study focused on the synthesis and evaluation of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole as a dopamine D2 receptor ligand demonstrated promising results. The compound showed high binding affinity and selectivity towards the D2 receptor, suggesting its potential as an antipsychotic agent .

Pharmacology

Binding Affinity Studies

Pharmacological research has utilized this compound to explore its binding affinity to various biological targets. The ability to modulate receptor activity is essential for developing new drugs. For instance, studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Table 1: Binding Affinity Data

Chemical Biology

Mechanistic Studies

This compound serves as a valuable probe in chemical biology for studying the mechanisms of action of related compounds. Its interactions with biological systems can provide insights into cellular processes and disease mechanisms .

Case Study: Interaction with Biological Systems

Research has indicated that the compound can influence cell signaling pathways related to neurodegenerative diseases. By examining how it interacts with specific proteins and enzymes involved in these pathways, scientists can better understand potential therapeutic targets .

Industrial Applications

Synthesis of Advanced Materials

In addition to its biological applications, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole is being explored for its utility in synthesizing advanced materials. Its unique chemical structure allows it to act as an intermediate in the production of pharmaceuticals and other complex organic compounds .

Mechanism of Action

The mechanism of action of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole involves its interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence neurotransmitter systems, particularly dopamine and serotonin .

Comparison with Similar Compounds

Comparison with 3-(1-Benzyl-1,2,3,6-Tetrahydropyridin-4-yl)-5-Ethoxy-1H-Indole (D2AAK1_3)

Structural Differences :

- Substituent Position : The target compound has a 7-ethyl group, whereas D2AAK1_3 features a 5-ethoxy group on the indole ring.

Biological Activity: D2AAK1_3 exhibits affinity for dopamine D₂ receptors, suggesting that the 5-ethoxy group may optimize interactions with receptor binding pockets.

Comparison with Paramagnetic Tetrahydropyridine Derivatives

Structural Differences :

- Oxyl Group : Compounds such as (1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)methyl esters (e.g., compounds 16, 18, and 11) contain a paramagnetic nitroxide (oxyl) group, absent in the target compound.

- Ester Linkages : These analogues are ester derivatives of caffeic acid or phenethyl alcohol, whereas the target compound lacks ester functionality.

Functional Implications :

- The oxyl group in paramagnetic compounds confers radical scavenging activity and utility as spin labels in spectroscopic studies.

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Substituent Effects : The position and nature of substituents on the indole ring (e.g., 5-ethoxy vs. 7-ethyl) critically influence receptor binding. Ethoxy groups may enhance polar interactions, while ethyl groups favor lipophilicity .

- Paramagnetic vs. Non-Paramagnetic: The presence of oxyl groups in analogues like 16 and 18 enables radical-based applications, whereas their absence in the target compound suggests a focus on non-radical pharmacological pathways .

- Synthetic Routes : Paramagnetic compounds often require specialized synthesis (e.g., Horner–Wadsworth–Emmons reactions), whereas the target compound may be synthesized via alkylation or coupling strategies, reflecting divergent synthetic priorities .

Biological Activity

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole is a complex organic compound with potential therapeutic applications. Its structure includes a benzyl-substituted tetrahydropyridine moiety and an indole core, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C20H20N2

- Molecular Weight : 288.39 g/mol

- CAS Number : 17403-05-3

The biological activity of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole may be attributed to its interaction with neurotransmitter receptors and enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase Inhibition : The compound has shown moderate inhibition of human acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For instance, studies indicate that derivatives of similar structures exhibit varying degrees of AChE inhibition with IC50 values ranging from 200 nM to over 5000 nM .

- Neuroprotective Effects : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of Alzheimer's disease and other neurodegenerative conditions .

Pharmacological Studies

Recent studies have evaluated the efficacy of this compound and its derivatives in various biological assays:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the potential therapeutic applications of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole:

- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that this compound can inhibit amyloid-beta aggregation and reduce cytotoxicity associated with oxidative stress. These findings suggest a potential role in the development of anti-Alzheimer's therapeutics .

- Neuroinflammation : Research indicates that this compound can modulate inflammatory responses in glial cells, thereby offering protective effects against neuroinflammation linked to neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons reactions, as demonstrated for analogous tetrahydropyridine derivatives. For example, paramagnetic aldehydes were reacted with phosphonoacetates under anhydrous conditions (e.g., THF, NaH, reflux under N₂) to form α,β-unsaturated esters, followed by hydrolysis and functionalization . Key steps include strict temperature control (e.g., 0°C for NaH addition) and purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) . Standardizing reaction parameters (e.g., equivalents of base, solvent ratios) is critical for reproducibility.

Q. How can researchers ensure structural fidelity and purity during synthesis?

- Methodological Answer : Use crystallography software (WinGX/ORTEP) for single-crystal X-ray diffraction to confirm molecular geometry and packing . Chromatographic purity assays, as outlined in USP monographs for related indole derivatives, employ HPLC with relative retention time (RRT) and response factor (RF) validation. For example, impurities like 3-(1-methylpiperidin-4-yl)-1H-indole (RRT 0.93) and sulfonic acid derivatives (RRT 1.04) are monitored with limits <0.2% .

Q. What analytical techniques are recommended for characterizing the compound’s physicochemical properties?

- Methodological Answer :

- NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve benzyl and ethyl substituents.

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.

- Thermal Analysis : TGA/DSC to assess stability, noting decomposition temperatures of analogous compounds (~200°C) .

- Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: ~75%, H: ~7%, N: ~8%).

Advanced Research Questions

Q. How does the benzyl substituent influence the compound’s biological activity compared to methyl or other analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies on JAK2 inhibitors show that substituents at the tetrahydropyridine nitrogen (e.g., benzyl vs. methyl) modulate kinase binding affinity. For instance, 1-methyl analogs exhibit reduced steric hindrance in hydrophobic pockets, while benzyl groups enhance π-π stacking with aromatic residues (e.g., Phe⁹⁹⁵ in JAK2) . Computational docking (e.g., AutoDock Vina) combined with mutagenesis assays can validate these interactions.

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic pathways. Standardize assays using MTT protocols with controls (e.g., WI-38 normal cells) and replicate across multiple lines (A549, HeLa, HepG2). For example, tetrahydro-β-carboline derivatives showed IC₅₀ variability (2–50 µM) depending on esterase activity . Use LC-MS to quantify intracellular compound levels and correlate with cytotoxicity.

Q. What strategies are effective in resolving ambiguous crystallographic data for this compound?

- Methodological Answer : Employ anisotropic displacement parameter refinement in WinGX to model thermal motion, especially for flexible benzyl/ethyl groups. For electron density ambiguities, use SHELX-TS to test alternative conformers. In a JAK2 inhibitor study, the 1,2,3,6-tetrahydropyridine ring required constraints for bond lengths/angles during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.